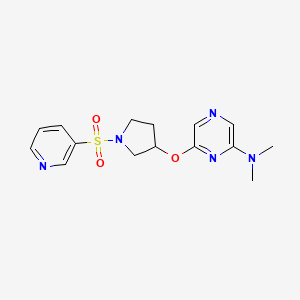

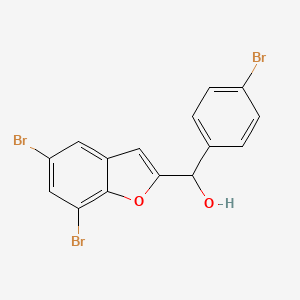

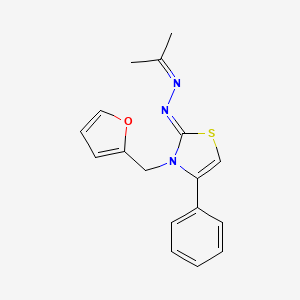

![molecular formula C22H20N2O4 B2837852 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide CAS No. 946319-46-6](/img/structure/B2837852.png)

N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, benzamides were refluxed with 1-(2-furoyl)piperazine in the presence of K2CO3 and CH3CN to acquire target compounds . The spectroscopic techniques including 13C NMR, 1H NMR, IR, and EI-MS corroborated the proposed molecular structures of the final compounds .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using various spectroscopic techniques . These include 13C NMR, 1H NMR, IR, and EI-MS .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For example, initial benzoyl chlorides were stirred with amines in an aqueous medium at pH 9 – 10 maintained by aqueous sodium carbonate . The resulting benzamides were then refluxed with 1-(2-furoyl)piperazine to acquire the target compounds .Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

Research has demonstrated the utility of related compounds in organic synthesis, particularly in Rh(III)-catalyzed reactions. For instance, a study by Rakshit et al. (2011) outlines an efficient Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides, highlighting the versatility and high yield of this process (Rakshit, Grohmann, Besset, & Glorius, 2011). Additionally, Shi et al. (2015) describe a one-pot cascade synthesis of diverse N-methoxyisoquinolinediones via Rh(III)-catalyzed regioselective carbenoid insertion C-H activation/cyclization, extending the developed Rh(III) catalysis for new analogs of marketed drugs (Shi, Zhou, Yan, Jia, Liu, Song, Xu, & Yi, 2015).

Pharmaceutical Development

A number of studies have investigated the potential of tetrahydroisoquinoline derivatives in pharmaceutical applications. For example, Chan et al. (1998, 2000) identified N-(tetrahydroisoquinolinyl)-2-methoxybenzamides with promising anticonvulsant activity through high-throughput screening, offering insights into their therapeutic potential (Chan, Hadley, Harling, Herdon, Jerman, Orlek, Stean, Thompson, Upton, & Ward, 1998)(Chan, Hadley, Harling, Herdon, Orlek, Riley, Stead, Stean, Thompson, Upton, & Ward, 2000). Another study by Aneja et al. (2006) on the rational design of microtubule-targeting anti-breast cancer drugs further exemplifies the pharmacological applications of such compounds, showcasing their efficacy and safety in cancer treatment (Aneja, Lopus, Zhou, Vangapandu, Ghaleb, Yao, Nettles, Zhou, Gupta, Panda, Chandra, & Joshi, 2006).

Material Science and Biological Studies

Moreover, compounds with similar structural frameworks have been evaluated for their biological activities. The study by Berry et al. (1997) on 5-substituted isoquinolin-1-ones synthesizes derivatives for potential pro-drug applications in cancer therapy, underscoring their bioreductive activation for selective therapeutic drug release in hypoxic solid tumors (Berry, Watson, Whish, & Threadgill, 1997).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact withDisintegrin and metalloproteinase domain-containing protein 28 . This protein plays a crucial role in various biological processes, including cell adhesion and migration.

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that the compound could potentially affect multiple biochemical pathways.

Pharmacokinetics

Similar compounds have been found to have varying pharmacokinetic properties

Result of Action

Based on the biological activities of similar compounds, it can be inferred that the compound could potentially have a wide range of effects at the molecular and cellular level .

Propiedades

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c1-27-18-10-7-16(8-11-18)21(25)23-17-9-6-15-4-2-12-24(19(15)14-17)22(26)20-5-3-13-28-20/h3,5-11,13-14H,2,4,12H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCYUQCIJUKKKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

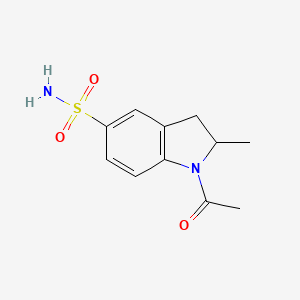

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2837769.png)

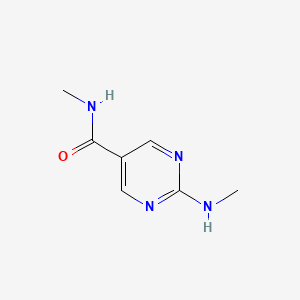

![N'-(4-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2837777.png)

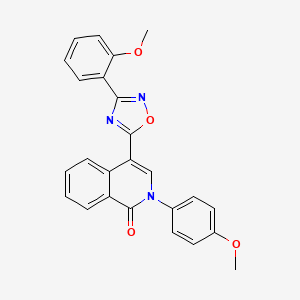

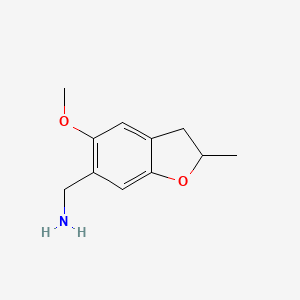

![1-(3,6-Dibromo-carbazol-9-yl)-3-[(tetrahydro-furan-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B2837787.png)

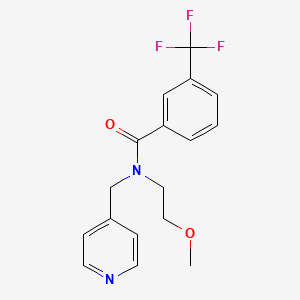

![Ethyl 2-methyl-6-oxo-4-{3-[3-(trifluoromethyl)phenoxy]phenyl}-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B2837788.png)